Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) is a cyclic peptide that belongs to a class of compounds known as cyclic dipeptides or diketopiperazines. These peptides are characterized by their unique cyclic structure, which can enhance their stability and bioactivity compared to linear peptides. Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) has garnered interest due to its potential applications in medicinal chemistry, particularly as an endothelin receptor antagonist with high selectivity for the ET-A receptor subtype, making it relevant in the context of cardiovascular diseases and other conditions influenced by endothelin signaling .
The compound is synthesized in laboratory settings and is primarily used for research purposes. It is cataloged under the identifier GA21313 by GlpBio, a supplier of biochemical products for research . The compound's chemical structure can be denoted by its CAS number, 136553-74-7, which provides a unique identifier for chemical substances .
Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) is classified as a cyclic dipeptide due to its formation from two amino acid residues linked by peptide bonds in a cyclic arrangement. This classification places it within the broader category of peptides, which are chains of amino acids linked by peptide bonds .
The synthesis of cyclic dipeptides like Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) typically involves several methods:
The synthesis may require protecting groups for functional groups on the amino acids to prevent unwanted reactions during the coupling process. The final cyclization step often involves removing these protecting groups and allowing the peptide to form a stable cyclic structure.
The molecular structure of Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) features a cyclic arrangement formed by linking the carboxyl group of one amino acid to the amino group of another. The specific stereochemistry (D and L configurations) contributes to its biological activity and interaction with receptors.
The molecular formula can be represented as follows:
These structural characteristics play a crucial role in determining the compound's pharmacological properties and mechanisms of action .
Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) can participate in various chemical reactions typical for peptides, including:
The stability of the cyclic structure often enhances resistance to enzymatic degradation compared to linear peptides, making it an attractive candidate for therapeutic applications.
Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) functions primarily as an antagonist at endothelin receptors. By binding to these receptors without activating them, it inhibits downstream signaling pathways associated with vasoconstriction and cell proliferation.
Research indicates that this compound exhibits high selectivity for ET-A receptors compared to ET-B receptors, suggesting potential therapeutic applications in managing diseases related to excessive endothelin activity .
Relevant data regarding its solubility and stability are essential for practical applications in research settings .
Cyclo(-D-Glutamyl-Alanine-D-allo-Isoleucine-Leucine-D-Tryptophan) holds significant promise in various scientific fields:
The cyclic pentapeptide cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp-) (designated BE-18257B) was first isolated from Streptomyces misakiensis CA-170360, a strain recovered from the rhizosphere of Brownanthus corallinus in Namaqualand, South Africa [1] [6]. Initial antimicrobial activity screening of 143 actinomycete isolates from mangrove soils identified S. misakiensis as a high-priority strain due to its broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative pathogens (e.g., Escherichia coli TolC) [6]. Fermentation was optimized in ATCC-2 liquid medium under aerobic conditions (28°C, 220 rpm, 70% relative humidity) for 14 days [1]. Bioactivity-guided fractionation employed ethyl acetate extraction followed by chromatographic separations:
Table 1: Fermentation and Screening Parameters for BE-18257B Production
Parameter | Condition | Significance |
---|---|---|
Strain Source | Rhizosphere clay soil (Namaqualand) | Adapted to nutrient-poor, competitive environment |
Culture Medium | ATCC-2 liquid medium | Enhanced secondary metabolite yield |
Fermentation Duration | 14 days | Optimal peptide accumulation |
Extraction Solvent | Ethyl acetate | Efficient recovery of nonpolar peptides |
Key Screening Targets | S. aureus, E. coli TolC | Identified broad-spectrum activity |
BE-18257B belongs to a class of cyclic pentapeptides functioning as endothelin receptor antagonists, with structural parallels to compounds like BE-18257A (cyclo(-D-Glu-L-Ala-D-Val-L-Leu-D-Trp-)) from Streptomyces sp. 7338 [5]. Phylogenomic analysis reveals that S. misakiensis and related endothelin-inhibiting Streptomyces strains (e.g., S. cacaoi) share conserved biosynthetic gene clusters (BGCs) encoding nonribosomal peptide synthetases (NRPSs) [4] [6]. Key evolutionary adaptations include:
Streptomyces misakiensis clusters within the Streptomycetaceae family’s antimicrobial-producing clade, alongside species like S. alboniger and S. chartreusis, which produce structurally distinct NRPs [6]. This phylogenetic niche underscores evolutionary pressure to diversify peptide scaffolds targeting mammalian receptors.
BE-18257B is synthesized via a bimodular NRPS pathway exhibiting hybrid linear and nonlinear assembly mechanisms [4] [7]. The BGC (∼35 kb) contains:
Table 2: Evolutionary Adaptations in NRPS Domains for BE-18257B Synthesis
Domain/Module | Function | Evolutionary Innovation |
---|---|---|
Adenylation (A) | Activates amino acids | Broad substrate specificity for nonpolar (Ile, Leu) and aromatic (Trp) residues |
Epimerization (E) | Converts L- to D-amino acids | Stereoselectivity for D-allo-Ile over L-Ile |
PBP-Type TE | Macrocyclization/release | Convergent evolution with β-lactamase-like enzymes |
Carrier (PCP) | Shuttles aminoacyl/peptidyl groups | Dynamic interaction with condensation domains |
The NRPS system’s module skipping mechanism allows a single synthetase to produce both pentaminomycins and BE-18257 analogs by omitting specific amino acid incorporation steps [4]. This flexibility reduces genomic load and exemplifies how gene duplication and domain fusion events in Streptomyces drive structural diversification of bioactive peptides. Furthermore, the use of a trans-acting PBP-TE domain—divergent from classical NRPS TEs—suggests horizontal gene transfer from β-lactam biosynthetic pathways [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: